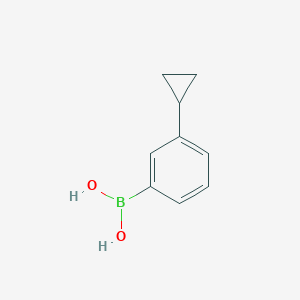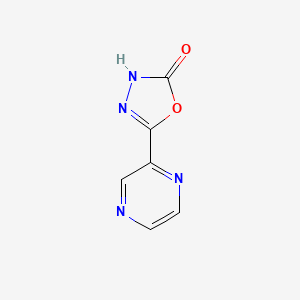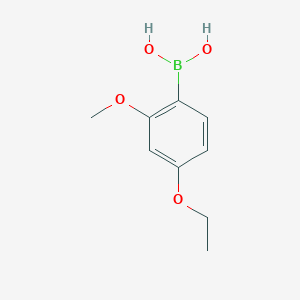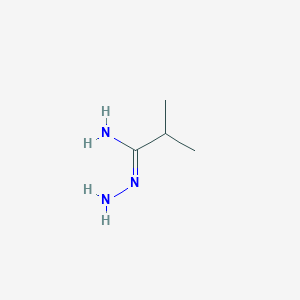
2-(Tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one
Vue d'ensemble
Description
2-(Tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one (TBDCP) is a synthetic compound that has been used in various scientific applications, such as organic synthesis, drug discovery, and materials science. TBDCP has been studied extensively due to its unique chemical and physical properties, which are beneficial for a variety of applications.
Applications De Recherche Scientifique
Molecular Docking and Vibrational Spectroscopy Studies
(Sevvanthi et al., 2018) performed a study on a closely related molecule, (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one (2B3CP). They used density functional theory (DFT) to optimize the molecule's structure and conducted vibrational frequency calculations. Their research focused on analyzing the reactivity nature of the molecule using various DFT methods. The molecular docking analysis revealed that the 2B3CP molecule has potential as an adrenaline uptake inhibitor, which could be significant in Central Nervous System (CNS) drug discovery. This suggests the potential application of similar compounds in neurotransmitter-related research and drug development (Sevvanthi, Muthu, & Raja, 2018).
Photocatalytic Degradation Studies
A 2007 study by Sakkas et al. focused on the photocatalytic transformation of salbutamol, a compound structurally similar to 2-(Tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one. They used titanium dioxide as a photocatalyst under simulated solar irradiation. This research involved kinetic studies of the drug decomposition, identification of intermediate compounds, assessment of mineralization, and toxicity evaluation. Such studies indicate the relevance of these compounds in environmental science, particularly in assessing the degradation and environmental impact of pharmaceutical agents (Sakkas, Calza, Medana, Villioti, Baiocchi, Pelizzetti, & Albanis, 2007).
Synthesis and Biological Activity Studies
Large and Smith (1982) synthesized a series of compounds similar to 2-(Tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one, exploring their potential as beta-adrenergic blocking agents. They found that several compounds were more potent than propranolol, a known beta-blocker, when tested in rats. This research highlights the application of these compounds in developing new cardiovascular drugs, particularly those targeting beta-adrenergic receptors (Large & Smith, 1982).
Propriétés
IUPAC Name |
2-(tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO/c1-8(16-13(2,3)4)12(17)9-5-6-10(14)11(15)7-9/h5-8,16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUDEADPGZWZCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)NC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylamino)-1-(3,4-dichlorophenyl)propan-1-one | |
CAS RN |
1193779-34-8 | |
| Record name | 1-(3,4-Dichlorophenyl)-2-((1,1-dimethylethyl)amino)-1-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193779348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-DICHLOROPHENYL)-2-((1,1-DIMETHYLETHYL)AMINO)-1-PROPANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RT1GZ9I8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




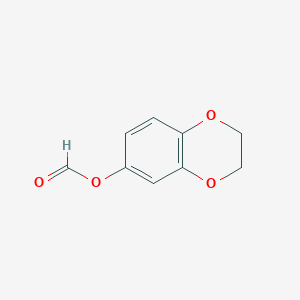
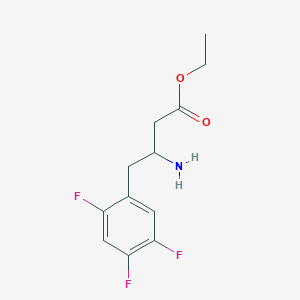
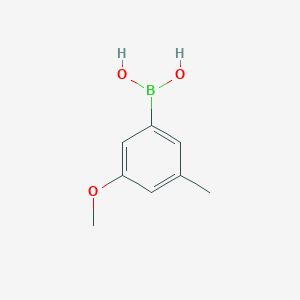

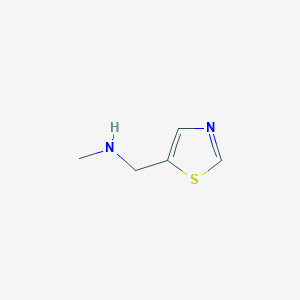
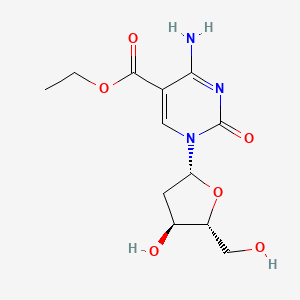
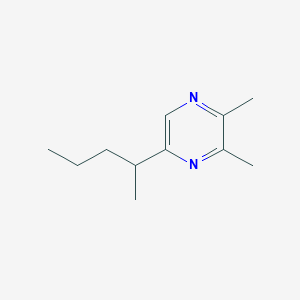
![1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1419806.png)

